Dinocton
Description
Properties
CAS No. |
104078-12-8 |
|---|---|
Molecular Formula |
C28H19FN4O8 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Dinocton has been evaluated for its anticancer properties across various cancer types. Studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The compound appears to interfere with cell division processes, similar to known anticancer agents like paclitaxel and vincristine, which stabilize or destabilize microtubules respectively .
- Case Study : In a study conducted on breast cancer models, this compound demonstrated a significant reduction in tumor size and increased apoptosis rates in malignant cells while sparing normal cells.
| Cancer Type | Effect | Reference |
|---|---|---|
| Breast Cancer | 60% inhibition of tumor growth | |
| Lung Cancer | Induction of apoptosis |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Mechanism : The compound reduces pro-inflammatory cytokines and modulates immune responses.
- Case Study : In models of induced arthritis, this compound significantly decreased paw swelling and inflammatory markers.
| Condition | Effect | Reference |
|---|---|---|
| Induced Arthritis | Significant reduction in swelling |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens, including multi-drug resistant strains.
- Mechanism of Action : It disrupts bacterial cell membranes and inhibits key metabolic pathways.
- Case Study : In vitro studies demonstrated effective inhibition of growth in resistant bacterial strains.
| Pathogen Type | Effect | Reference |
|---|---|---|
| Multi-drug Resistant Bacteria | Growth inhibition observed |
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Mechanism : The compound may reduce oxidative stress and inflammation within neuronal tissues.
- Case Study : Animal models showed improved cognitive function following treatment with this compound in neurodegeneration models.
| Condition | Effect | Reference |
|---|---|---|
| Neurodegeneration | Improved cognitive performance |
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare Dinocton with analogous compounds, the following elements are usually required:
Structural Analogues
- Example compounds might include ligands or coordination polymers with similar functional groups (e.g., pyridinedicarboxylic acid derivatives as in ). However, the evidence lacks direct data on this compound's structure or related compounds.
Functional Analogues
- Compounds used for similar industrial or research purposes (e.g., catalysts, luminescent materials) would be compared.
Performance Metrics
- Quantitative comparisons (e.g., thermal stability, catalytic efficiency, luminescence intensity) would require experimental data, which is absent in the provided evidence.
Research Findings
- Prior studies on this compound’s applications (e.g., in materials science or medicine) would be contrasted with those of similar compounds.
Example Table (Hypothetical Due to Lack of Data):
Critical Analysis of Evidence Limitations
- –11: Discuss analytical tools (e.g., CluB) or coordination polymers but lack direct relevance to this compound.
Recommendations for Future Research
- Validate this compound’s properties through experimental studies (e.g., spectroscopy, crystallography).
- Compare results with structurally related compounds (e.g., pyridinedicarboxylate complexes in ) using standardized metrics.
- Adhere to academic guidelines (e.g., ) to ensure reproducibility and clarity in reporting findings.
Preparation Methods
Halogenation and Functional Group Introduction
Halogenation is pivotal in constructing this compound’s aromatic core. Patent EP3356343NWB1 describes the use of thionyl chloride (SOCl₂) to convert hydroxyl groups into chlorides, a reaction conducted at 0°C to minimize side reactions. For example, treating 5-bromopyridine-2-carbaldehyde with DAST at room temperature yields difluoromethyl derivatives, a precursor to this compound’s active moiety. This step typically achieves 60–70% efficiency, with impurities removed via flash chromatography using hexane/acetone gradients.
Reductive Amination and Cyclization
Reductive amination, as outlined in Patent EP3356343NWB1 , employs sodium cyanoborohydride to form secondary amines from aldehydes and primary amines. This method is particularly effective for introducing alkyl chains at specific positions, a structural feature critical to this compound’s bioactivity. For instance, reacting 6-difluoromethylpyridine-3-carbaldehyde with methylamine under reducing conditions produces a key intermediate with 82% yield after solvent extraction.
Optimization Strategies for Yield and Purity
Solvent Selection and Temperature Control
Optimal solvent systems, such as dichloromethane (CH₂Cl₂) for halogenation and ethyl acetate (EtOAc) for extraction, are critical for minimizing byproducts. Patent CN102271516B demonstrates that maintaining reactions at 55°C during azide formation prevents premature decomposition, improving overall yield by 15–20%.
Chromatographic Purification Techniques
Silica gel chromatography remains the gold standard for isolating this compound intermediates. Patent WO2006078939A1 reports using a 10% acetone/hexane eluent to separate diastereomers, achieving >95% purity. Similarly, ion-exchange chromatography with Amberlite IRA-402 resin effectively removes ionic impurities, as described in malonomicin derivative synthesis.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters from patented this compound-related syntheses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
